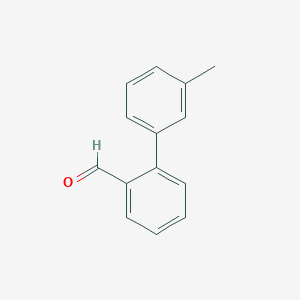

2-(3-Methylphenyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

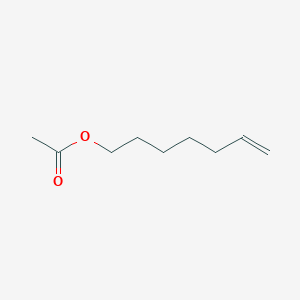

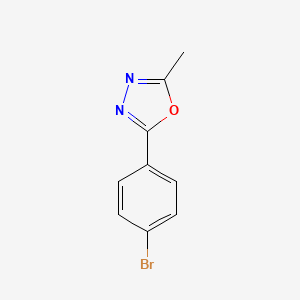

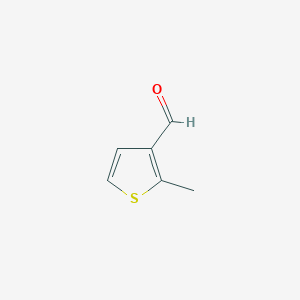

2-(3-Methylphenyl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are organic compounds containing a benzene ring with a formyl substituent, the simplest member of which is benzaldehyde. The specific structure of 2-(3-Methylphenyl)benzaldehyde includes a methyl group attached to the third carbon of the phenyl ring, which is itself attached to the benzaldehyde group.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives has been explored in various studies. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been described as a precursor for the synthesis of 3-phenyl-2-naphthols and subsequently 2-hydroxy-3-phenyl-1,4-naphthoquinones . Another study reports the synthesis of 2-((4-substituted phenyl)amino)benzaldehyde, which is an important intermediate for anticancer drugs, through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions . Although these studies do not directly describe the synthesis of 2-(3-Methylphenyl)benzaldehyde, they provide insight into the synthetic methods that could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be determined using spectroscopic data and elemental analyses, as demonstrated in the study of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole . Single crystal X-ray diffraction data can also be used to confirm the structure and analyze the crystal packing, as seen in the same study . These techniques are essential for confirming the molecular structure of 2-(3-Methylphenyl)benzaldehyde and its derivatives.

Chemical Reactions Analysis

Benzaldehyde and its derivatives participate in various chemical reactions. For example, benzaldehyde reacts with 2,3-dihydrophenalenone to yield benzylidene compounds . The reactivity of the benzaldehyde group allows for the formation of different products depending on the reaction conditions and the nature of the reactants. This suggests that 2-(3-Methylphenyl)benzaldehyde could also undergo similar reactions, leading to a range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. These properties include melting points, boiling points, solubility, and reactivity. The presence of substituents on the benzene ring, such as the methyl group in 2-(3-Methylphenyl)benzaldehyde, can affect these properties by altering the electron distribution and steric hindrance in the molecule. While the specific properties of 2-(3-Methylphenyl)benzaldehyde are not detailed in the provided papers, the methodologies and analyses presented can be applied to determine these characteristics.

科学的研究の応用

Green Synthesis of α-Methylcinnamaldehyde

α-Methylcinnamaldehyde, derived from 2-(3-Methylphenyl)benzaldehyde, has applications in various products like balsamic compounds, cosmetics, flavors, perfumes, and more. A study demonstrated its synthesis via Claisen-Schmidt condensation, using supported solid bases as catalysts (Wagh & Yadav, 2018).

Bioproduction of Benzaldehyde

Benzaldehyde, which can be derived from 2-(3-Methylphenyl)benzaldehyde, is widely used in the flavor industry. Its biological production, as an alternative to chemical routes, offers price advantages and greater consumer acceptance. Studies showed that methylotrophic yeast can produce benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).

Ionic Liquid in Organic Synthesis

An ionic liquid was used as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. This process extends to the preparation of compounds like 3-(methoxycarbonyl)coumarin, showcasing the versatility of 2-(3-Methylphenyl)benzaldehyde derivatives in green chemistry applications (Verdía, Santamarta, & Tojo, 2017).

Enantioselective Ethylation of Aryl Aldehydes

A study utilized optically active aminonaphthol, derived from benzaldehyde, to catalyze the enantioselective ethylation of aryl aldehydes. This process is significant for the synthesis of secondary alcohols with high enantioselectivities (Liu et al., 2001).

Enzyme-Catalyzed Asymmetric C–C-Bond Formation

Benzaldehyde lyase was used for the enantioselective synthesis of (R)-benzoin derivatives, demonstrating the potential of enzymes in catalyzing reactions involving benzaldehyde, a product of 2-(3-Methylphenyl)benzaldehyde (Kühl et al., 2007).

Synthesis of Labeled Benzaldehydes

A methodology for synthesizing highly functionalized and isotopically labeled benzaldehydes, which are crucial in the synthesis of natural products and pharmaceuticals, was reported. This highlights the importance of benzaldehyde derivatives in advanced synthetic organic chemistry (Boga, Alhassan, & Hesk, 2014).

Chemosensors for pH Discrimination

Benzaldehyde derivatives have been used as fluorescent chemosensors for pH, offering a way to discriminate between normal and cancer cells based on their pH differences (Dhawa et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-(3-methylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYFSYHNGKILGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362632 |

Source

|

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)benzaldehyde | |

CAS RN |

216443-17-3 |

Source

|

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)